CU-76

Description

Properties

IUPAC Name |

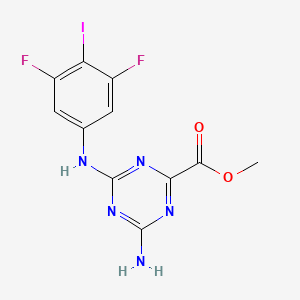

methyl 4-amino-6-(3,5-difluoro-4-iodoanilino)-1,3,5-triazine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2IN5O2/c1-21-9(20)8-17-10(15)19-11(18-8)16-4-2-5(12)7(14)6(13)3-4/h2-3H,1H3,(H3,15,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATILFYUDSRBBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=NC(=N1)NC2=CC(=C(C(=C2)F)I)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2IN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of CU-76, a cGAS Inhibitor

This technical guide provides a detailed overview of the mechanism of action for the small molecule inhibitor this compound, which targets the cyclic GMP-AMP synthase (cGAS). This document outlines the inhibitory mechanism, summarizes key quantitative data, provides detailed experimental protocols for assessing cGAS inhibition, and includes visualizations of the relevant biological pathways and experimental workflows.

Introduction to cGAS and the cGAS-STING Pathway

Cyclic GMP-AMP synthase (cGAS) is a crucial innate immune sensor that detects the presence of cytosolic double-stranded DNA (dsDNA), a key indicator of microbial infections or cellular damage.[1] Upon binding to dsDNA, cGAS undergoes a conformational change and is catalytically activated.[2] It then synthesizes the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP) from ATP and GTP.[3][4] This cyclic dinucleotide subsequently binds to and activates the Stimulator of Interferon Genes (STING) protein located on the endoplasmic reticulum.[3][4] STING activation initiates a downstream signaling cascade involving TANK-binding kinase 1 (TBK1) and the transcription factor interferon regulatory factor 3 (IRF3), leading to the production of type I interferons and other pro-inflammatory cytokines.[3][5] While essential for host defense, aberrant activation of the cGAS-STING pathway by self-DNA can lead to autoimmune and inflammatory diseases, making cGAS a compelling therapeutic target.[1][5]

References

- 1. benchchem.com [benchchem.com]

- 2. Regulation and inhibition of the DNA sensor cGAS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecule inhibition of cGAS reduces interferon expression in primary macrophages from autoimmune mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Unveiling CU-76: A Potent and Selective cGAS Inhibitor for Research and Drug Discovery

A Technical Guide on the Discovery, Synthesis, and Mechanism of Action of a Key Immunomodulatory Compound

For Immediate Release

In the intricate landscape of innate immunity, the discovery of novel molecular probes is paramount to unraveling complex signaling pathways and developing next-generation therapeutics. This whitepaper delves into the core aspects of CU-76, a potent and selective inhibitor of cyclic GMP-AMP synthase (cGAS), a critical DNA sensor in the innate immune system. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing a detailed account of its discovery, a step-by-step synthesis pathway, and its mechanism of action in modulating the cGAS-STING signaling cascade.

Discovery of a Novel cGAS Inhibitor

This compound was identified through a dedicated search for small-molecule inhibitors of the cGAS-STING pathway. The discovery was first reported by Padilla-Salinas, R., et al., in their 2020 publication in The Journal of Organic Chemistry, titled "Discovery of small-molecule cyclic GMP-AMP synthase inhibitors."[1] This seminal work laid the foundation for understanding the therapeutic potential of targeting cGAS in various autoimmune and inflammatory diseases.

This compound, with the formal name methyl 4-amino-6-((3,5-difluoro-4-iodophenyl)amino)-1,3,5-triazine-2-carboxylate, emerged as a highly selective inhibitor.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2400954-58-5 | [1] |

| Molecular Formula | C₁₁H₈F₂IN₅O₂ | [1] |

| Molecular Weight | 407.12 g/mol | |

| IC₅₀ | 0.24 µM | [1] |

| Purity | ≥95% | [1] |

| Solubility | Soluble to 100 mM in DMSO and to 10 mM in ethanol. |

Synthetic Pathway of this compound

The synthesis of this compound involves a multi-step process, which is crucial for ensuring high purity and yield. The detailed experimental protocol for the synthesis is outlined below, based on the foundational work in the field.

Experimental Protocol: Synthesis of this compound

Materials:

-

Starting materials for the triazine core synthesis

-

3,5-difluoro-4-iodoaniline

-

Methyl chloroformate

-

Appropriate solvents (e.g., DMSO, ethanol)

-

Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

-

Synthesis of the Triazine Core: The synthesis begins with the construction of the 1,3,5-triazine core. This is typically achieved through the cyclotrimerization of a suitable precursor or through a stepwise condensation approach.

-

Functionalization of the Triazine Ring: The triazine core is then functionalized by introducing an amino group and a carboxylate group at specific positions.

-

Coupling Reaction: The key step involves the coupling of the functionalized triazine with 3,5-difluoro-4-iodoaniline. This reaction is typically carried out in the presence of a suitable catalyst and base to facilitate the formation of the C-N bond.

-

Esterification: The final step is the esterification of the carboxylic acid group to yield the methyl ester, this compound. This is commonly achieved by reacting the intermediate with methyl chloroformate or by using methanol in the presence of an acid catalyst.

-

Purification: The final product is purified using standard techniques such as column chromatography to ensure a high degree of purity.

Note: This is a generalized protocol. For a detailed, step-by-step procedure, refer to the supplementary information of the original publication by Padilla-Salinas, et al. (2020).

Mechanism of Action and Biological Activity

This compound exerts its biological effect by selectively inhibiting the enzymatic activity of cGAS.[1] cGAS is a cytosolic DNA sensor that, upon binding to double-stranded DNA, synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates the stimulator of interferon genes (STING), triggering a downstream signaling cascade that leads to the production of type I interferons and other inflammatory cytokines.

This compound specifically disrupts this pathway by binding to cGAS and preventing the synthesis of cGAMP. This inhibition is highly selective, as this compound has been shown to have no effect on other nucleic acid sensing pathways, such as the RIG-I-MAVS or Toll-like receptor pathways.

The biological activity of this compound has been demonstrated in cellular assays. It effectively reduces the DNA-induced dimerization of interferon regulatory factor 3 (IRF3) in a dose-dependent manner and decreases the production of IFN-β in THP-1 cells stimulated with interferon-stimulatory DNA.[1]

Signaling Pathway of cGAS-STING and Inhibition by this compound

The following diagram illustrates the cGAS-STING signaling pathway and the point of inhibition by this compound.

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Evaluating this compound Activity

The following diagram outlines a typical experimental workflow to assess the inhibitory activity of this compound.

Caption: Experimental workflow for evaluating the in vitro and cellular activity of this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the field of innate immunity research. Its high potency and selectivity make it an invaluable tool for dissecting the intricacies of the cGAS-STING pathway. Furthermore, the chemical scaffold of this compound provides a promising starting point for the development of novel therapeutics targeting a range of diseases where this pathway is implicated, including autoimmune disorders, inflammatory conditions, and certain cancers. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound derivatives to translate its potent in vitro activity into in vivo efficacy.

References

role of cGAS-STING pathway in autoimmune disease

An In-depth Technical Guide on the Role of the cGAS-STING Pathway in Autoimmune Disease

Executive Summary

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a fundamental component of the innate immune system, critical for detecting cytosolic DNA as a danger signal.[1] While essential for defense against pathogens, aberrant activation of the cGAS-STING pathway by self-derived DNA is increasingly recognized as a key driver in the pathogenesis of numerous autoimmune diseases.[2][3][4] Chronic stimulation leads to a sustained overproduction of type I interferons (IFNs) and other inflammatory cytokines, breaking immune tolerance and causing tissue damage.[5] This guide provides a comprehensive technical overview of the cGAS-STING signaling cascade, its mechanisms of dysregulation in autoimmune conditions such as Systemic Lupus Erythematosus (SLE), Aicardi-Goutières Syndrome (AGS), and STING-Associated Vasculopathy with onset in Infancy (SAVI), and the current landscape of therapeutic strategies. We present quantitative data from key preclinical models, detailed experimental protocols for pathway analysis, and visual diagrams of the core signaling and experimental workflows to serve as a resource for researchers, scientists, and drug development professionals.

The Canonical cGAS-STING Signaling Pathway

The cGAS-STING pathway is an evolutionarily conserved mechanism for identifying the presence of DNA in the cytoplasm—a hallmark of cellular infection or damage.[6][7]

-

DNA Sensing by cGAS: The cascade is initiated when cyclic GMP-AMP synthase (cGAS), the primary cytosolic DNA sensor, recognizes and binds to double-stranded DNA (dsDNA).[8] This binding is sequence-independent, relying on interaction with the DNA phosphate backbone.[6] Self-DNA, such as mitochondrial DNA or chromosomal fragments, can also trigger activation.[9]

-

cGAMP Synthesis: Upon binding dsDNA, cGAS undergoes a conformational change, activating its enzymatic function. It catalyzes the synthesis of a second messenger, 2'3'-cyclic GMP-AMP (cGAMP), from ATP and GTP.[8][10]

-

STING Activation and Translocation: cGAMP binds to the STING protein, an adaptor protein primarily localized on the endoplasmic reticulum (ER).[8][11] This binding induces a significant conformational change in STING, leading to its oligomerization.[7] The activated STING complex then translocates from the ER, through the ER-Golgi intermediate compartment (ERGIC), to the Golgi apparatus.[11][12][13]

-

Downstream Kinase and Transcription Factor Activation: At the Golgi, the STING oligomer acts as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[8][14] TBK1 phosphorylates both STING itself and the transcription factor interferon regulatory factor 3 (IRF3).[7] Concurrently, STING can activate the IKK kinase, leading to the phosphorylation of IκB and the subsequent release and activation of the NF-κB transcription factor.[9][10]

-

Gene Transcription: Phosphorylated IRF3 forms dimers, translocates to the nucleus, and drives the transcription of type I interferons (e.g., IFN-α, IFN-β).[6][7] Activated NF-κB also moves to the nucleus to induce the expression of a wide range of pro-inflammatory cytokines and chemokines.[14]

References

- 1. How Does cGAS Avoid Sensing Self-DNA under Normal Physiological Conditions? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging role of the cGAS-STING signaling pathway in autoimmune diseases: Biologic function, mechanisms and clinical prospection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Updated roles of cGAS-STING signaling in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 7. cGAS–STING, an important signaling pathway in diseases and their therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Regulation and Consequences of cGAS Activation by Self-DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The journey of STING: Guiding immune signaling through membrane trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rupress.org [rupress.org]

- 13. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Advances in the prerequisite and consequence of STING downstream signalosomes - PMC [pmc.ncbi.nlm.nih.gov]

Structural Basis of CU-76 Inhibition of cGAS: A Technical Guide

Cyclic GMP-AMP synthase (cGAS) is a pivotal DNA sensor in the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response via the STING pathway.[1][2][3] Dysregulation of the cGAS-STING pathway is implicated in various autoimmune diseases, making cGAS a significant target for therapeutic intervention.[1][4][5] CU-76 is a selective inhibitor of cGAS that has emerged as a valuable tool for studying cGAS function and as a scaffold for the development of autoimmune therapeutics.[4][6][7] This technical guide provides an in-depth overview of the structural basis of this compound inhibition of cGAS, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action

Upon binding to double-stranded DNA (dsDNA), cGAS undergoes a conformational change and dimerization, which activates its enzymatic activity.[1] The active cGAS enzyme synthesizes the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP) from ATP and GTP.[1][8] 2'3'-cGAMP then binds to and activates the stimulator of interferon genes (STING), leading to the production of type I interferons and other inflammatory cytokines.[1][8]

Molecular docking studies suggest that this compound inhibits cGAS by preventing its dimerization.[1] It is proposed to bind to a groove that forms part of the DNA-binding surface and the protein-protein interface (PPI) of cGAS.[1][9] By targeting this interface, this compound may allosterically inhibit the formation of the active cGAS dimer.[9] Some studies also suggest that this compound targets the binding sites for ATP and GTP, the substrates for 2'3'-cGAMP synthesis.[9]

This compound demonstrates selectivity for the cGAS-STING pathway, with no significant effect on other nucleic acid sensing pathways such as the RIG-I-MAVS or Toll-like receptor (TLR) pathways.[4][6][7][9]

Quantitative Data

The inhibitory potency of this compound against cGAS has been determined through various assays, with reported half-maximal inhibitory concentration (IC50) values showing some variation. This variability can be attributed to different assay formats and conditions.

| Compound | Target | Assay Type | Reported IC50 (µM) | Reference |

| This compound | cGAS | Not Specified | 0.24 | [6][7] |

| This compound | human cGAS | ELISA | 0.108 | [10] |

| This compound | human cGAS | TR-FRET | 1.225 | [10] |

| This compound | cGAS (in THP-1 cells) | Not Specified | 0.27 | [9] |

Signaling Pathway and Inhibition

The following diagram illustrates the cGAS-STING signaling pathway and the proposed point of inhibition by this compound.

Caption: cGAS-STING signaling pathway and this compound inhibition.

Experimental Protocols

This compound is often used as a positive control inhibitor in commercially available cGAS inhibitor screening kits.[10] The protocols for two common assay types are detailed below.

1. cGAS Inhibitor Screening Assay (ELISA-based)

This assay measures the amount of 2'3'-cGAMP produced by cGAS in a competitive ELISA format.

-

Materials: Active human cGAS enzyme, dsDNA, ATP, GTP, experimental inhibitors (and this compound as a positive control), 2'3'-cGAMP specific antibody, HRP-linked secondary antibody, TMB substrate, stop solution, and 96-well plates.

-

Procedure:

-

Prepare a reaction mixture containing active cGAS enzyme, dsDNA, ATP, and GTP.

-

Add experimental inhibitors or this compound at various concentrations to the reaction mixture in the wells of a 96-well plate.

-

Incubate the plate to allow the enzymatic reaction to proceed.

-

Stop the reaction.

-

Transfer the reaction products to an ELISA plate pre-coated with a 2'3'-cGAMP conjugate.

-

Add a 2'3'-cGAMP-specific primary antibody, followed by an HRP-linked secondary antibody.

-

Wash the plate and add TMB substrate.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

-

Data Analysis: The amount of 2'3'-cGAMP produced is inversely proportional to the absorbance signal. The IC50 value is calculated by plotting the percentage of cGAS inhibition against the inhibitor concentration.

2. cGAS TR-FRET Inhibitor Screening Assay

This is a homogeneous assay based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

Materials: Active human cGAS enzyme, dsDNA, ATP, GTP, experimental inhibitors (and this compound as a positive control), fluorescently labeled 2'3'-cGAMP, and an anti-2'3'-cGAMP antibody.

-

Procedure:

-

In a suitable assay plate (e.g., 384-well), mix the active cGAS enzyme, dsDNA, ATP, GTP, and the experimental inhibitors or this compound.

-

Add the fluorescently labeled 2'3'-cGAMP and the anti-2'3'-cGAMP antibody to the reaction mixture.

-

Incubate the plate to allow the enzymatic reaction and the binding in the TR-FRET assay to reach equilibrium.

-

Read the TR-FRET signal on a plate reader.

-

-

Data Analysis: In the absence of cGAS activity, the fluorescently labeled 2'3'-cGAMP binds to the antibody, resulting in a high TR-FRET signal. When cGAS is active, it produces unlabeled 2'3'-cGAMP, which competes with the labeled cGAMP for antibody binding, leading to a decrease in the TR-FRET signal. The IC50 value is determined by plotting the TR-FRET signal against the inhibitor concentration.

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and characterization of cGAS inhibitors like this compound.

Caption: A typical workflow for discovering and characterizing cGAS inhibitors.

References

- 1. Regulation and inhibition of the DNA sensor cGAS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule inhibition of cGAS reduces interferon expression in primary macrophages from autoimmune mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Control of innate immunity by the cGAS-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Small-Molecule Cyclic GMP-AMP Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rndsystems.com [rndsystems.com]

- 7. This compound | TargetMol [targetmol.com]

- 8. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Selectivity of CU-76 for cGAS

Introduction: The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic DNA as a danger signal.[1][2] This signal can originate from invading pathogens or from self-DNA in cases of cellular damage or autoimmune disorders.[1][3] Consequently, the cGAS-STING pathway has emerged as a significant therapeutic target for a range of diseases. CU-76 is a small-molecule inhibitor that has been developed to target this pathway. This guide provides a detailed technical overview of this compound, focusing on its selectivity for cGAS, the quantitative measures of its activity, and the experimental protocols used for its characterization.

The cGAS-STING Signaling Pathway

The activation of the cGAS-STING pathway is a sequential process initiated by the presence of double-stranded DNA (dsDNA) in the cell's cytoplasm.[2] The enzyme cGAS acts as the direct sensor of this cytosolic dsDNA.[4] Upon binding to dsDNA, cGAS undergoes a conformational change and becomes enzymatically active, catalyzing the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[1][3][4]

This newly synthesized cGAMP then binds to the STING protein, which is an adaptor protein located on the membrane of the endoplasmic reticulum (ER).[4][5] The binding of cGAMP induces a conformational change in STING, leading to its activation and translocation from the ER to the Golgi apparatus.[3][4] In this new location, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[1][3] Phosphorylated IRF3 forms dimers, translocates to the nucleus, and drives the transcription of genes for type I interferons and other pro-inflammatory cytokines, initiating a robust immune response.[1][3]

Quantitative Data and Selectivity Profile of this compound

This compound has been identified as a potent small-molecule inhibitor of human cGAS (hcGAS).[5][6] Its inhibitory activity has been quantified using various biochemical assays, which measure the enzymatic production of cGAMP. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.

Data Presentation

The inhibitory potency of this compound against human cGAS has been determined in different assay formats, which can yield different IC50 values.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | Human cGAS | ELISA-based Inhibitor Screening Assay | 108 | [7] |

| This compound | Human cGAS | TR-FRET Inhibitor Screening Assay | 1,225 | [7] |

Note: The variation in IC50 values can be attributed to differences in assay principles, reagents, and experimental conditions.

Selectivity Profile

A critical aspect of a therapeutic inhibitor is its selectivity for the intended target over other cellular components to minimize off-target effects. Studies have shown that this compound selectively inhibits the cGAS-dependent DNA sensing pathway.[6][8] Specifically, it was demonstrated to have no effect on other crucial innate immune signaling pathways, such as the RIG-I-MAVS pathway (which senses viral RNA) and Toll-like receptor (TLR) pathways.[6][8] This indicates that this compound possesses a high degree of selectivity for cGAS, making it a valuable tool for specifically probing the function of the cGAS-STING axis in research and a promising scaffold for therapeutic development.

Experimental Protocols

The characterization of cGAS inhibitors like this compound relies on robust and reproducible experimental assays. The most common methods are in vitro biochemical assays that directly measure the enzymatic activity of purified recombinant cGAS.

In Vitro cGAS Inhibition Assay (Competitive ELISA)

This protocol outlines a common method for determining the IC50 value of a cGAS inhibitor by quantifying the amount of 2'3'-cGAMP produced in an enzymatic reaction using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[7]

Principle: The assay measures the amount of cGAMP produced by recombinant cGAS in the presence of its substrates (ATP, GTP) and a DNA activator. This product then competes with a known amount of a cGAMP-conjugate (e.g., cGAMP-HRP) for binding to a cGAMP-specific antibody coated on a microplate. The resulting signal is inversely proportional to the amount of cGAMP produced by the cGAS enzyme.

Detailed Methodology:

-

Reagent Preparation:

-

Inhibitor Dilution: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is constant across all wells (typically ≤1%).

-

Enzyme/DNA Master Mix: Thaw recombinant human cGAS and dsDNA (e.g., Herring Testes DNA) on ice. Prepare a master mix containing the cGAS enzyme and dsDNA in a reaction buffer (e.g., Tris buffer with MgCl2, NaCl, and DTT).

-

Substrate Master Mix: Prepare a master mix of ATP and GTP in the reaction buffer.

-

-

Enzymatic Reaction:

-

Add the serially diluted this compound or vehicle control (for 100% activity) to the wells of a 96-well plate.

-

Add the cGAS/dsDNA master mix to each well to initiate inhibitor binding.

-

Initiate the enzymatic reaction by adding the ATP/GTP master mix to all wells.

-

Controls: Include wells for "No Enzyme," "No Inhibitor," and "No DNA" to serve as controls for background signal and maximum activity.

-

Incubation: Seal the plate and incubate at 37°C for a defined period (e.g., 60-120 minutes) to allow for cGAMP production.

-

-

cGAMP Quantification (ELISA):

-

Transfer the reaction mixture from each well to the corresponding wells of the cGAMP-specific antibody-coated ELISA plate.

-

Add the cGAMP-HRP conjugate to each well. A competitive reaction occurs between the enzymatically produced cGAMP and the cGAMP-HRP for binding to the antibody.

-

Incubation: Incubate the plate according to the ELISA kit manufacturer's instructions (e.g., 2 hours at room temperature).

-

Wash: Wash the plate multiple times with a wash buffer (e.g., PBST) to remove unbound reagents.

-

Detection: Add a colorimetric substrate (e.g., TMB) to each well. The HRP enzyme on the bound conjugate will convert the substrate, leading to color development.

-

Stop the reaction with a stop solution (e.g., H2SO4) and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from "No Enzyme" control) from all other readings.

-

Normalize the data, setting the "No Inhibitor" control as 100% cGAS activity and the highest inhibitor concentration as 0% activity.

-

Plot the normalized percent activity against the logarithm of the inhibitor (this compound) concentration.

-

Fit the data to a four-parameter logistic dose-response curve to calculate the IC50 value.

-

References

- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Small-Molecule Cyclic GMP-AMP Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Identification and development of cGAS inhibitors and their uses to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Consequences of cGAS Inhibition by CU-76: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological consequences of inhibiting the cyclic GMP-AMP synthase (cGAS) with the small molecule inhibitor, CU-76. As aberrant activation of the cGAS-STING (Stimulator of Interferon Genes) pathway is increasingly implicated in the pathophysiology of various autoimmune and inflammatory diseases, the development of potent and specific cGAS inhibitors like this compound is of significant therapeutic interest. This document details the quantitative effects of this compound, outlines the experimental protocols for its characterization, and visualizes the key biological and experimental pathways.

Executive Summary

This compound is a potent and selective inhibitor of human cGAS. It effectively blocks the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP), thereby preventing the downstream activation of the STING pathway and the subsequent production of type I interferons and other pro-inflammatory cytokines. In vitro, this compound demonstrates low nanomolar to sub-micromolar inhibitory activity. Cellular assays confirm its ability to suppress the DNA-dependent interferon response in human monocytic cell lines. Notably, this compound exhibits high selectivity for the cGAS-STING pathway, with no significant impact on other innate immune signaling pathways such as those mediated by RIG-I or Toll-like receptors.

Data Presentation: Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound has been characterized using various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.

| Assay Type | Target | Cell Line | IC50 |

| In Vitro (ELISA-based) | Human cGAS | - | 108 nM[1] |

| In Vitro (TR-FRET) | Human cGAS | - | 1,225 nM[1] |

| Cell-Based (IFN-β Induction) | Human cGAS | THP-1 | 0.27 µM (270 nM)[2][3] |

For comparison, the table below includes IC50 values for other well-characterized cGAS inhibitors.

| Compound | Assay Type | Target | Cell Line | IC50 |

| This compound | Cell-Based | Human cGAS | THP-1 | 0.27 µM [2][3] |

| G150 | Cell-Based | Human cGAS | THP-1 | 1.96 µM[1] |

| PF-06928215 | Biochemical | Human cGAS | - | 4.9 µM[4] |

| RU.521 | Cell-Based | Human cGAS | THP-1 | ~0.8 µM[5] |

Signaling Pathway and Inhibitory Mechanism

This compound acts by inhibiting the enzymatic activity of cGAS. The canonical cGAS-STING signaling pathway and the point of inhibition by this compound are depicted below. Upon binding to cytosolic double-stranded DNA (dsDNA), cGAS undergoes a conformational change and catalyzes the synthesis of cGAMP from ATP and GTP[6]. cGAMP then binds to and activates STING, which is located on the endoplasmic reticulum. This leads to the recruitment of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor IRF3. Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons (e.g., IFN-β) and other inflammatory cytokines[3]. Molecular docking analyses suggest that this compound may prevent cGAS dimerization, which is essential for its activation.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro cGAS Inhibition Assay (ELISA-based)

This protocol is adapted from commercially available cGAS inhibitor screening kits where this compound is used as a positive control[1][5].

Objective: To determine the IC50 of a test compound against recombinant human cGAS.

Materials:

-

Recombinant human cGAS enzyme

-

cGAS Reaction Buffer

-

dsDNA (e.g., Herring Testes DNA)

-

ATP and GTP Substrates

-

Test compound (e.g., this compound) dissolved in DMSO

-

cGAS Stop Solution

-

96-well assay plate

-

2'3'-cGAMP ELISA Kit

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound in DMSO and then dilute in cGAS Reaction Buffer. The final DMSO concentration should be kept constant (e.g., <1%).

-

Reaction Setup: In a 96-well plate, add the following in order:

-

Diluted test compound or vehicle (for control).

-

A master mix of cGAS enzyme and dsDNA in cGAS Reaction Buffer.

-

-

Enzymatic Reaction: Initiate the reaction by adding a master mix of ATP and GTP. Final concentrations are typically in the range of 10-100 nM for cGAS, 5-10 ng/µL for dsDNA, and 100 µM for both ATP and GTP[7].

-

Incubation: Incubate the plate at 37°C for 30-90 minutes[7].

-

Reaction Termination: Stop the reaction by adding the cGAS Stop Solution.

-

cGAMP Quantification: Quantify the amount of 2'3'-cGAMP produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

-

Data Analysis:

-

Subtract the background signal (no enzyme control).

-

Normalize the data to the no-inhibitor control (100% activity).

-

Plot the normalized cGAMP production against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Cell-Based cGAS Inhibition Assay (qRT-PCR)

This protocol describes the assessment of cGAS inhibition in a cellular context by measuring the downstream induction of IFN-β mRNA.

Objective: To determine the cellular IC50 of this compound in a human monocytic cell line.

Materials:

-

THP-1 cells

-

RPMI-1640 medium with 10% FBS

-

dsDNA (e.g., Herring Testes DNA)

-

Transfection reagent (e.g., Lipofectamine)

-

This compound dissolved in DMSO

-

RNA extraction kit

-

qRT-PCR reagents (primers for IFNB1 and a housekeeping gene like GAPDH)

Procedure:

-

Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.

-

Cell Treatment: Seed THP-1 cells in a multi-well plate. Pre-treat the cells with a serial dilution of this compound or vehicle (DMSO) for 1-2 hours.

-

cGAS Stimulation: Transfect the cells with dsDNA using a suitable transfection reagent to stimulate the cGAS pathway.

-

Incubation: Incubate the cells for 4-6 hours to allow for the induction of IFNB1 gene expression[7].

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.

-

qRT-PCR:

-

Perform reverse transcription to synthesize cDNA.

-

Quantify the relative expression of IFNB1 mRNA using qRT-PCR, normalizing to the expression of a housekeeping gene.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of IFNB1 induction for each this compound concentration relative to the vehicle-treated control.

-

Determine the cellular IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Selectivity Assays

To confirm that this compound specifically inhibits the cGAS-STING pathway, its activity is tested against other innate immune signaling pathways.

Procedure:

-

RIG-I Pathway: Treat THP-1 cells with this compound and then stimulate with a RIG-I agonist, such as poly(I:C). Measure the induction of a downstream target like IFN-β.

-

TLR Pathway: Treat THP-1 cells with this compound and then stimulate with a TLR agonist, such as lipopolysaccharide (LPS) for TLR4. Measure the induction of a downstream target like IL-6.

This compound has been shown to not significantly affect these pathways, demonstrating its selectivity for cGAS-mediated signaling[3][8].

References

- 1. Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of PF-06928215 as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay | PLOS One [journals.plos.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Comparative Study of Interactions between Human cGAS and Inhibitors: Insights from Molecular Dynamics and MM/PBSA Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Identification and development of cGAS inhibitors and their uses to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

CU-76: A Targeted Inhibitor of the cGAS-STING Pathway and its Impact on Innate Immunity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA) and initiating a potent antiviral and anti-tumor response. However, aberrant activation of this pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases. This has driven the development of small molecule inhibitors targeting key components of the cGAS-STING cascade. This technical guide provides a comprehensive overview of CU-76, a selective small-molecule inhibitor of human cGAS. We will delve into its mechanism of action, its effects on innate immune signaling, and present detailed quantitative data and experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the fields of immunology, inflammation, and drug discovery.

Introduction to this compound

This compound is a potent and selective inhibitor of human cyclic GMP-AMP synthase (cGAS), a key DNA sensor in the innate immune system.[1] Upon binding to cytosolic dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the STING protein, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This compound effectively blocks this pathway at its origin by directly inhibiting the enzymatic activity of cGAS.

Chemical Properties of this compound:

| Property | Value |

| IUPAC Name | methyl 4-amino-6-[(3,5-difluoro-4-iodophenyl)amino]-1,3,5-triazine-2-carboxylate |

| Molecular Formula | C₁₁H₈F₂IN₅O₂ |

| Molecular Weight | 407.1 g/mol |

| CAS Number | 2400954-58-5 |

Mechanism of Action

This compound exerts its inhibitory effect by disrupting the dimerization of human cGAS, a crucial step for its enzymatic activity. It selectively targets the cGAS-STING pathway, specifically inhibiting the dsDNA-induced signaling cascade. Importantly, this compound does not affect other innate immune signaling pathways, such as the RIG-I-MAVS RNA sensing pathway, highlighting its specificity.

Below is a signaling pathway diagram illustrating the point of intervention of this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified in both biochemical and cell-based assays.

Table 1: In Vitro Inhibition of Human cGAS by this compound

| Assay Type | IC₅₀ (µM) |

| Biochemical (recombinant human cGAS) | 0.24[1] |

Table 2: Cellular Inhibition of dsDNA-induced IFN-β Production by this compound in THP-1 Cells

| Concentration (µM) | % Inhibition of IFN-β Production |

| 10 | > 50% |

| 30 | > 80% |

| 100 | > 95% |

Note: The percentage of inhibition is estimated based on reported dose-response data. For precise values, refer to the primary literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro cGAS Enzymatic Assay

This protocol describes a fluorescence polarization (FP)-based assay to measure the enzymatic activity of recombinant human cGAS and its inhibition by this compound.

Materials:

-

Recombinant human cGAS protein

-

Herring Testis DNA (HT-DNA)

-

ATP and GTP

-

Assay Buffer: 40 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 100 mM NaCl, 1 mM DTT

-

This compound (or other test compounds) dissolved in DMSO

-

Fluorescently labeled cGAMP tracer

-

cGAMP antibody

-

384-well black, low-volume microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

-

In a 384-well plate, add the diluted this compound or vehicle control (DMSO in Assay Buffer).

-

Prepare a master mix containing recombinant human cGAS and HT-DNA in Assay Buffer. Add this mix to each well.

-

Initiate the enzymatic reaction by adding a master mix of ATP and GTP in Assay Buffer to all wells. Final concentrations of key reactants can be optimized but a starting point is: 100 nM cGAS, 10 ng/µL HT-DNA, 100 µM ATP, and 100 µM GTP.

-

Incubate the plate at 37°C for 60-120 minutes.

-

Stop the reaction by adding EDTA to a final concentration of 20 mM.

-

Add the cGAMP detection mix, containing the fluorescently labeled cGAMP tracer and the cGAMP antibody, to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure the fluorescence polarization on a compatible plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular IFN-β Production Assay in THP-1 Cells

This protocol details the measurement of IFN-β secretion from human THP-1 monocytic cells following dsDNA stimulation and treatment with this compound.

Materials:

-

THP-1 cells (ATCC TIB-202)

-

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Herring Testis DNA (HT-DNA)

-

This compound

-

Human IFN-β ELISA kit

-

96-well cell culture plates

Procedure:

-

Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well in complete RPMI-1640 medium.

-

Differentiate the THP-1 monocytes into macrophage-like cells by treating with 100 ng/mL PMA for 48 hours.

-

After differentiation, remove the PMA-containing medium and replace it with fresh, complete medium. Allow the cells to rest for 24 hours.

-

Pre-treat the differentiated THP-1 cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours.

-

Prepare a complex of HT-DNA and a transfection reagent according to the manufacturer's instructions.

-

Add the HT-DNA complex to the cells to stimulate the cGAS-STING pathway. A final concentration of 1-2 µg/mL of HT-DNA is typically effective.

-

Incubate the cells for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Collect the cell culture supernatants.

-

Quantify the concentration of IFN-β in the supernatants using a human IFN-β ELISA kit, following the manufacturer's protocol.

-

Determine the dose-dependent inhibition of IFN-β production by this compound.

IRF3 Dimerization Assay

This protocol describes the use of native polyacrylamide gel electrophoresis (PAGE) and Western blotting to assess the effect of this compound on dsDNA-induced dimerization of IRF3.

Materials:

-

Differentiated THP-1 cells

-

Transfection reagents and HT-DNA

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Native PAGE gels and running buffer

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Primary antibodies: anti-IRF3, anti-phospho-IRF3 (S386)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat differentiated THP-1 cells with this compound and stimulate with HT-DNA as described in the cellular IFN-β production assay (Protocol 4.2).

-

At a specified time point post-stimulation (e.g., 6-8 hours), wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

-

Clarify the cell lysates by centrifugation and determine the protein concentration of the supernatants.

-

For native PAGE, mix an aliquot of the cell lysate with a non-denaturing loading buffer.

-

Run the samples on a native polyacrylamide gel to separate protein complexes based on their size and charge.

-

For SDS-PAGE (as a loading control), mix another aliquot of the lysate with a denaturing loading buffer, boil, and run on a standard SDS-PAGE gel.

-

Transfer the separated proteins from both gels to PVDF membranes.

-

Block the membranes and probe with a primary antibody against total IRF3 for the native gel to detect both monomeric and dimeric forms.

-

Probe the SDS-PAGE membrane with an antibody against a loading control (e.g., β-actin) and total IRF3 to ensure equal protein loading. Probing for phospho-IRF3 can also be performed on this membrane.

-

Incubate with an HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescent substrate.

-

Analyze the reduction in the IRF3 dimer band in the this compound treated samples compared to the vehicle control on the native gel.

Conclusion

This compound is a valuable tool for studying the role of the cGAS-STING pathway in innate immunity and inflammatory diseases. Its high potency and selectivity for human cGAS make it a promising lead compound for the development of novel therapeutics for autoimmune disorders characterized by aberrant cGAS activation. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the biological effects of this compound and to explore its therapeutic potential. Further studies are warranted to evaluate its in vivo efficacy and safety profile.

References

In-Depth Technical Guide to CU-76: A Potent and Selective Human cGAS Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CU-76 is a small molecule inhibitor of human cyclic GMP-AMP synthase (hcGAS), a critical DNA sensor in the innate immune system.[1] With a half-maximal inhibitory concentration (IC50) in the sub-micromolar range, this compound demonstrates high potency and selectivity for the cGAS-STING signaling pathway.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound. It details the experimental protocols for its characterization and outlines its synthesis. Furthermore, this guide visualizes the cGAS-STING signaling pathway and the experimental workflow for inhibitor screening, providing a valuable resource for researchers in immunology, autoimmune diseases, and oncology.

Chemical Properties and Structure

This compound, with the IUPAC name methyl 4-amino-6-((3,5-difluoro-4-iodophenyl)amino)-1,3,5-triazine-2-carboxylate, is a key compound for investigating the cGAS-STING pathway.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | Methyl 4-amino-6-((3,5-difluoro-4-iodophenyl)amino)-1,3,5-triazine-2-carboxylate | [1] |

| CAS Number | 2400954-58-5 | [1] |

| Molecular Formula | C11H8F2IN5O2 | [1] |

| Molecular Weight | 407.11 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥98% | |

| Solubility | Soluble in DMSO | [1] |

Mechanism of Action and Biological Activity

This compound is a potent inhibitor of human cGAS with a reported IC50 of 0.24 μM.[1] It selectively targets the cGAS-STING pathway, which is responsible for detecting cytosolic DNA and initiating an innate immune response. Studies have shown that this compound does not affect other nucleic acid sensing pathways, such as the RIG-I-MAVS or Toll-like receptor pathways, highlighting its specificity.[1]

The proposed mechanism of action involves this compound binding to a groove at the interface of the cGAS dimer, thereby interfering with the protein-protein interactions necessary for its activation and subsequent synthesis of the second messenger cyclic GMP-AMP (cGAMP). This inhibition of cGAS activity prevents the downstream activation of STING and the production of type I interferons and other pro-inflammatory cytokines.

The cGAS-STING Signaling Pathway

The cGAS-STING pathway is a central component of the innate immune system. The following diagram illustrates the key steps in this pathway.

References

Methodological & Application

Application Notes and Protocols for CU-76 in THP-1 Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

CU-76 is a potent and selective small molecule inhibitor of cyclic GMP-AMP synthase (cGAS), a key sensor of cytosolic DNA that activates the innate immune system. Upon binding to double-stranded DNA (dsDNA), cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to and activates the stimulator of interferon genes (STING). This activation leads to the production of type I interferons (IFNs) and other inflammatory cytokines. The cGAS-STING pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases, making it an attractive target for therapeutic intervention.

These application notes provide a comprehensive protocol for utilizing this compound in THP-1 human monocytic cell culture, a widely used model for studying monocyte and macrophage biology, including innate immune signaling pathways.

Mechanism of Action of this compound

This compound selectively inhibits the enzymatic activity of cGAS with a reported IC50 of 0.24 µM. By blocking the synthesis of cGAMP, this compound effectively suppresses the downstream activation of the STING pathway, leading to a reduction in the production of type I interferons, such as IFN-β, in response to cytosolic DNA.[1] Its selectivity for the cGAS-STING pathway has been demonstrated, with no significant effects on other nucleic acid-sensing pathways like the RIG-I-MAVS or Toll-like receptor (TLR) pathways.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Cell Line | Notes | Reference |

| IC50 (cGAS inhibition) | 0.24 µM | Biochemical Assay | In vitro inhibition of cGAS enzymatic activity. | [1] |

| Effective Concentration | 10 - 100 µM | THP-1 cells | Dose-dependent reduction of IFN-β production in response to interferon-stimulatory DNA. | [1] |

| Molecular Weight | 407.12 g/mol | N/A | ||

| Solubility | 100 mM in DMSO, 10 mM in ethanol | N/A |

Signaling Pathway

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Experimental Protocols

THP-1 Cell Culture and Maintenance

A consistent and healthy THP-1 cell culture is crucial for reproducible results.

Materials:

-

THP-1 cells (ATCC® TIB-202™)

-

RPMI-1640 Medium (with L-glutamine)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin (100x)

-

0.05 mM 2-mercaptoethanol (optional, can improve cell health)

-

Phosphate-Buffered Saline (PBS), sterile

Protocol:

-

Complete Growth Medium: Prepare RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Add 2-mercaptoethanol to a final concentration of 0.05 mM if desired.

-

Cell Thawing: Quickly thaw a cryovial of THP-1 cells in a 37°C water bath. Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 5 minutes.

-

Cell Seeding: Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Seed the cells at a density of 2-4 x 10^5 cells/mL in a T-25 or T-75 flask.

-

Maintenance: Culture the cells at 37°C in a humidified incubator with 5% CO2. Maintain the cell density between 2 x 10^5 and 8 x 10^5 cells/mL. Change the medium every 2-3 days by centrifuging the cell suspension and resuspending the pellet in fresh medium.

Assessment of this compound Cytotoxicity in THP-1 Cells

It is essential to determine the non-toxic concentration range of this compound before proceeding with functional assays.

Materials:

-

THP-1 cells

-

Complete growth medium

-

This compound (dissolved in DMSO)

-

96-well clear-bottom black plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

-

Plate reader with luminescence detection

Protocol:

-

Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete growth medium.

-

Compound Preparation: Prepare a 2x stock concentration series of this compound in complete growth medium. Remember to include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Treatment: Add 100 µL of the 2x this compound stock solutions to the respective wells to achieve the final desired concentrations.

-

Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.

-

Viability Assay: After the incubation period, perform the cell viability assay according to the manufacturer's instructions.

-

Data Analysis: Measure luminescence and normalize the results to the vehicle-treated control wells to determine the percentage of cell viability.

Inhibition of IFN-β Production in THP-1 Cells

This protocol details how to assess the inhibitory effect of this compound on the cGAS-STING pathway by measuring IFN-β secretion.

Materials:

-

THP-1 cells

-

Complete growth medium

-

This compound (dissolved in DMSO)

-

Interferon-stimulatory DNA (ISD) or Herring Testis DNA (HT-DNA)

-

Transfection reagent (e.g., Lipofectamine® 2000)

-

Opti-MEM™ I Reduced Serum Medium

-

Human IFN-β ELISA kit

Protocol:

-

Cell Seeding: Seed THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells/well in 500 µL of complete growth medium.

-

This compound Pre-treatment: The following day, pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 30, 100 µM) or vehicle (DMSO) for 1-2 hours.

-

DNA Transfection:

-

In a separate tube, dilute ISD or HT-DNA in Opti-MEM™.

-

In another tube, dilute the transfection reagent in Opti-MEM™.

-

Combine the diluted DNA and transfection reagent and incubate at room temperature for 20 minutes to allow complex formation.

-

Add the DNA-transfection reagent complexes to the wells containing the pre-treated THP-1 cells.

-

-

Incubation: Incubate the cells for 18-24 hours at 37°C and 5% CO2.

-

Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes to pellet the cells. Carefully collect the supernatant.

-

ELISA: Measure the concentration of IFN-β in the supernatant using a human IFN-β ELISA kit according to the manufacturer's protocol.

Experimental Workflow

Caption: A typical experimental workflow for evaluating this compound in THP-1 cells.

Data Interpretation and Troubleshooting

-

High Cytotoxicity: If significant cell death is observed at the desired inhibitory concentrations, reduce the incubation time or the concentration of this compound. Ensure the DMSO concentration in the final culture medium is below 0.5%.

-

No Inhibition of IFN-β: Verify the efficiency of DNA transfection. Ensure that the positive control (DNA stimulation without this compound) shows a robust IFN-β response. Confirm the activity of the this compound compound.

-

High Variability: Inconsistent cell density can lead to variable results. Ensure a single-cell suspension and accurate cell counting before seeding.

By following these detailed protocols and application notes, researchers can effectively utilize this compound to investigate the role of the cGAS-STING pathway in THP-1 cells and explore its therapeutic potential.

References

Application Note & Protocol: High-Throughput Screening Assay for Novel Kinase CU-76 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for a bioluminescence-based, high-throughput screening (HTS) assay to identify and characterize inhibitors of the novel kinase CU-76. The protocol outlines the necessary reagents, step-by-step experimental procedures, and data analysis methods. Included are representative data and visualizations to guide the user through the process.

Introduction

The novel kinase this compound has been identified as a key regulator in a critical cellular signaling pathway implicated in disease progression. Its dysregulation is associated with aberrant cell proliferation and survival. As such, this compound represents a promising therapeutic target for the development of novel small-molecule inhibitors. This application note describes a robust and sensitive in vitro assay designed for the screening and profiling of potential this compound inhibitors.

Principle of the Assay

The this compound inhibitor screening assay is a luminescence-based kinase assay that quantifies the activity of this compound by measuring the amount of ADP produced during the kinase reaction. The assay is performed in two steps. First, the this compound kinase reaction is performed in the presence of a substrate, ATP, and the test compounds. In the second step, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a second reagent converts the ADP generated into ATP, which is then used by a luciferase to produce a light signal. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the this compound kinase activity. Inhibitors of this compound will lead to a decrease in the luminescent signal.

The this compound signaling pathway is initiated by an upstream growth factor signal, leading to the activation of a receptor tyrosine kinase (RTK). This activation triggers a downstream cascade, resulting in the activation of this compound. Active this compound then phosphorylates its target substrate, which in turn modulates gene expression to promote cell proliferation and inhibit apoptosis.

Figure 1. Proposed signaling pathway for the novel kinase this compound.

Materials and Reagents

-

Enzyme: Recombinant human this compound kinase

-

Substrate: Poly(Glu, Tyr) 4:1 peptide

-

Assay Reagents: ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Ultra Pure ATP, 10mM

-

ADP, 10mM

-

-

Buffer: Kinase Reaction Buffer (40mM Tris, pH 7.5, 20mM MgCl₂, 0.1 mg/ml BSA)

-

Test Compounds: Serial dilutions in 100% DMSO

-

Control Inhibitor: Staurosporine (1mM stock in DMSO)

-

Plates: White, opaque, 384-well assay plates (e.g., Corning #3572)

-

Equipment:

-

Luminometer capable of reading 384-well plates

-

Acoustic liquid handler or multichannel pipettes

-

Plate shaker

-

Experimental Protocol

The following protocol is optimized for a 10 µL final reaction volume in a 384-well plate format.

4.1. Reagent Preparation

-

Kinase Reaction Buffer: Prepare a 1X working solution of the kinase reaction buffer.

-

ATP/Substrate Solution: Prepare a 2X working solution containing 2X ATP (e.g., 20 µM for a 10 µM final concentration) and 2X substrate (e.g., 1 mg/mL for a 0.5 mg/mL final) in 1X Kinase Reaction Buffer.

-

This compound Enzyme Solution: Prepare a 2X working solution of this compound enzyme in 1X Kinase Reaction Buffer. The optimal concentration should be determined empirically by performing an enzyme titration.

-

Test Compounds: Prepare a serial dilution of test compounds in 100% DMSO. For a typical 10-point dose-response curve, start with a 1 mM stock and perform 1:3 serial dilutions. Then, create an intermediate dilution of these compounds in Kinase Reaction Buffer.

4.2. Assay Procedure

-

Compound Addition: Add 1 µL of the diluted test compound, control inhibitor, or DMSO (vehicle control) to the appropriate wells of a 384-well plate.

-

Enzyme Addition: Add 4 µL of the 2X this compound enzyme solution to all wells except the "no enzyme" control wells. Add 4 µL of Kinase Reaction Buffer to the "no enzyme" wells.

-

Plate Incubation: Briefly centrifuge the plate (e.g., 1 min at 1000 rpm) and incubate for 15 minutes at room temperature.

-

Initiate Kinase Reaction: Add 5 µL of the 2X ATP/Substrate solution to all wells to start the reaction.

-

Reaction Incubation: Mix the plate on a plate shaker for 30 seconds and then incubate for 60 minutes at room temperature.

-

Stop Reaction: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubation: Incubate the plate for 40 minutes at room temperature.

-

Signal Development: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.

-

Final Incubation: Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer with an integration time of 0.5 to 1 second per well.

Measuring cGAS Activity In Vitro Using the Inhibitor CU-76: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage. Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP), which in turn activates STING, leading to the production of type I interferons and other inflammatory cytokines. Dysregulation of the cGAS-STING pathway has been implicated in various autoimmune diseases and cancer, making cGAS a promising therapeutic target.

This document provides detailed application notes and protocols for measuring the enzymatic activity of cGAS in vitro, with a specific focus on utilizing CU-76, a known cGAS inhibitor. These protocols are designed to enable researchers to screen for novel cGAS modulators, characterize their potency, and investigate the mechanisms of cGAS inhibition.

cGAS-STING Signaling Pathway

The cGAS-STING signaling cascade begins with the recognition of cytosolic dsDNA by cGAS. This binding event induces a conformational change in cGAS, activating its enzymatic function. Activated cGAS then utilizes adenosine triphosphate (ATP) and guanosine triphosphate (GTP) as substrates to produce 2'3'-cGAMP. cGAMP subsequently binds to STING, an endoplasmic reticulum-resident protein, triggering its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which then phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and initiates the transcription of genes encoding type I interferons and other pro-inflammatory cytokines.

Figure 1: cGAS-STING signaling pathway and the inhibitory action of this compound.

Principle of the In Vitro cGAS Activity Assay

The in vitro measurement of cGAS activity fundamentally relies on quantifying the production of 2'3'-cGAMP in a controlled biochemical reaction. The core components of this reaction are purified cGAS enzyme, a dsDNA activator, and the substrates ATP and GTP. The effect of a potential inhibitor, such as this compound, is determined by its ability to reduce the amount of 2'3'-cGAMP produced.

Two primary methods for quantifying 2'3'-cGAMP are widely used:

-

Competitive Enzyme-Linked Immunosorbent Assay (ELISA): This method utilizes a 2'3'-cGAMP-specific antibody. The 2'3'-cGAMP produced in the enzymatic reaction competes with a labeled 2'3'-cGAMP conjugate for binding to the antibody. The resulting signal is inversely proportional to the amount of 2'3'-cGAMP produced by cGAS.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay involves a europium-labeled anti-2'3'-cGAMP antibody (donor) and a fluorescently labeled 2'3'-cGAMP (acceptor). In the absence of enzymatically produced 2'3'-cGAMP, the donor and acceptor are in close proximity, resulting in a high FRET signal. The 2'3'-cGAMP from the cGAS reaction displaces the fluorescently labeled cGAMP, leading to a decrease in the FRET signal.

Materials and Reagents

| Reagent/Material | Supplier | Catalog Number (Example) |

| Recombinant Human cGAS | R&D Systems | 9299-GS |

| This compound | R&D Systems | 7609 |

| Interferon Stimulatory DNA (ISD) | InvivoGen | tlrl-isdn |

| ATP, GTP | Sigma-Aldrich | A2383, G8877 |

| cGAS Assay Buffer | (See Protocol) | - |

| 2'3'-cGAMP ELISA Kit | Cayman Chemical | 501700 |

| TR-FRET cGAS Assay Kit | BellBrook Labs | 3023 |

| 96-well or 384-well plates | Corning | 3573, 3572 |

| Plate reader (ELISA and/or TR-FRET capable) | - | - |

Experimental Protocols

Protocol 1: Measuring cGAS Activity using Competitive ELISA

This protocol is adapted from commercially available cGAS inhibitor screening kits.

1. Reagent Preparation:

-

cGAS Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl₂, 0.1 mM ZnCl₂. Prepare fresh and keep on ice.

-

Enzyme Solution: Dilute recombinant cGAS to the desired concentration (e.g., 2 nM) in cold cGAS Assay Buffer.

-

Substrate Solution: Prepare a mixture of ATP and GTP at the desired final concentration (e.g., 50 µM each) in cGAS Assay Buffer.

-

dsDNA Activator Solution: Anneal complementary single-stranded DNA oligonucleotides (e.g., interferon stimulatory DNA, ISD) to form dsDNA. Dilute the dsDNA to the desired concentration (e.g., 3 µM) in cGAS Assay Buffer. A dsDNA length of greater than 45 base pairs is recommended for optimal cGAS activation.

-

This compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock (e.g., 10 mM).

-

Test Compound/CU-76 Dilutions: Prepare a serial dilution of this compound and any test compounds in DMSO, and then dilute further in cGAS Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

2. cGAS Enzymatic Reaction:

-

Add 5 µL of the test compound or this compound dilution to the wells of a 96-well plate.

-

Add 10 µL of the dsDNA Activator Solution to each well.

-

Add 10 µL of the Substrate Solution to each well.

-

To initiate the reaction, add 25 µL of the Enzyme Solution to each well.

-

The final reaction volume is 50 µL.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes). The optimal incubation time may need to be determined empirically.

-

Stop the reaction by adding a stop solution provided in the ELISA kit or by heat inactivation at 95°C for 5 minutes.

3. Quantification of 2'3'-cGAMP by ELISA:

-

Follow the manufacturer's instructions for the 2'3'-cGAMP ELISA kit. This typically involves:

-

Adding the reaction mixture and a 2'3'-cGAMP standard curve to the antibody-coated plate.

-

Adding a 2'3'-cGAMP-tracer conjugate.

-

Incubating to allow for competitive binding.

-

Washing the plate to remove unbound reagents.

-

Adding a developing solution and measuring the absorbance at the recommended wavelength.

-

4. Data Analysis:

-

Generate a standard curve using the 2'3'-cGAMP standards.

-

Calculate the concentration of 2'3'-cGAMP produced in each reaction well.

-

Plot the percentage of cGAS inhibition versus the log concentration of this compound or the test compound.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces cGAS activity by 50%.

Protocol 2: Measuring cGAS Activity using TR-FRET

This protocol is based on the principles of TR-FRET-based cGAS assays.

1. Reagent Preparation:

-

Prepare the cGAS Assay Buffer, Enzyme Solution, Substrate Solution, dsDNA Activator Solution, and inhibitor dilutions as described in Protocol 1.

2. cGAS Enzymatic Reaction:

-

Perform the enzymatic reaction in a 384-well plate with a smaller reaction volume (e.g., 20 µL) as per the kit's instructions.

3. TR-FRET Detection:

-

Follow the specific instructions provided with the TR-FRET cGAS assay kit. This will typically involve adding a detection mix containing the europium-labeled antibody and the fluorescently labeled 2'3'-cGAMP to each well after the enzymatic reaction.

-

Incubate the plate for the recommended time to allow the detection reagents to equilibrate.

-

Measure the TR-FRET signal using a plate reader with appropriate excitation and emission filters (e.g., excitation at 340 nm and emission at 665 nm).

4. Data Analysis:

-

The TR-FRET signal is inversely proportional to the amount of 2'3'-cGAMP produced.

-

Calculate the percentage of cGAS inhibition based on the signal from control wells (no inhibitor) and wells with maximum inhibition (e.g., high concentration of this compound).

-

Plot the percentage of inhibition versus the log concentration of the inhibitor to determine the IC₅₀ value.

Experimental Workflow Diagram

Figure 2: General experimental workflow for in vitro cGAS activity measurement.

Data Presentation

The inhibitory activity of this compound and other test compounds should be summarized in a table for easy comparison.

| Compound | Assay Type | IC₅₀ (µM) | Reference |

| This compound | ELISA | 0.24 | |

| This compound | ELISA | 0.108 | |

| This compound | TR-FRET | 1.225 |

Note: IC₅₀ values can vary depending on the specific assay conditions, such as enzyme and substrate concentrations, and the source of the reagents.

Troubleshooting

| Issue | Possible Cause | Solution |

| No or low cGAS activity | Inactive enzyme | Use a fresh batch of enzyme and handle it on ice. |

| Ineffective dsDNA activator | Ensure dsDNA is properly annealed and use a length >45 bp. | |

| Incorrect buffer composition | Verify the pH and concentrations of all buffer components, especially Mg²⁺ and Zn²⁺. | |

| High background signal | Non-specific antibody binding (ELISA) | Increase the number of wash steps. |

| Contaminated reagents | Use fresh, high-purity reagents. | |

| Poor Z'-factor | High variability in replicates | Ensure accurate and consistent pipetting. Optimize reagent concentrations and incubation times. |

Conclusion

The protocols outlined in this document provide a robust framework for measuring the in vitro activity of cGAS and for characterizing the potency of inhibitors like this compound. By employing either a competitive ELISA or a TR-FRET-based method, researchers can effectively screen for and characterize novel modulators of the cGAS-STING pathway, paving the way for the development of new therapeutics for a range of diseases. Careful optimization of assay conditions and adherence to the detailed protocols will ensure the generation of reliable and reproducible data.

Application of CU-76 in Studying Viral Infection Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

CU-76 is a potent and selective small-molecule inhibitor of cyclic GMP-AMP synthase (cGAS)[1][2][3][4]. As a key component of the innate immune system, cGAS functions as a cytosolic DNA sensor. Upon binding to double-stranded DNA (dsDNA) from pathogens or damaged host cells, cGAS catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP)[5][6][7]. cGAMP then binds to and activates the stimulator of interferon genes (STING), triggering a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, establishing an antiviral state[5][6][7]. Given the central role of the cGAS-STING pathway in antiviral defense against DNA viruses and retroviruses, this compound serves as a valuable research tool for elucidating the involvement of this pathway in various viral infection models and for the development of novel therapeutic strategies.

These application notes provide an overview of the potential uses of this compound in virology research, complete with detailed, illustrative experimental protocols and data presentation.

Mechanism of Action

This compound selectively inhibits the cGAS-STING pathway. It has been demonstrated to reduce the dimerization of IFN regulatory factor 3 (IRF3) and decrease the production of IFN-β in response to DNA stimulation in human monocytic THP-1 cells[1][3]. Importantly, this compound does not affect other nucleic acid sensing pathways, such as the RIG-I-MAVS pathway, which is responsible for detecting viral RNA[1][3]. This selectivity makes this compound an ideal tool for specifically probing the role of cGAS in viral infections.

Diagram of the cGAS-STING Signaling Pathway and the inhibitory action of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Sapphire Bioscience [sapphirebioscience.com]

- 5. The cGAS–STING pathway as a therapeutic target in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. embopress.org [embopress.org]

Application Notes: CU-76 as a Negative Control in cGAS Activation Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Dysregulation of this pathway is implicated in various autoimmune diseases and cancer, making it a key target for therapeutic intervention. Accurate assessment of cGAS activation is crucial for research and drug development in this area. A well-characterized negative control is essential for validating experimental results and ensuring the specificity of observed effects. CU-76 is a potent and specific small molecule inhibitor of human cGAS, making it an ideal negative control for in vitro and cell-based cGAS activation assays.

Mechanism of Action

This compound functions by targeting the protein-protein interface of cGAS. This interaction is thought to allosterically inhibit the dimerization of cGAS, a critical step for its enzymatic activation upon binding to double-stranded DNA (dsDNA).[1] By preventing dimerization, this compound effectively blocks the synthesis of the second messenger cyclic GMP-AMP (cGAMP), thereby abrogating downstream signaling through STING, TBK1, and IRF3, which ultimately leads to the inhibition of type I interferon (IFN) production.[1][2]

Specificity